

# Technical Whitepaper: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-3-methylbutanoyl chloride

CAS No.: 51631-50-6

Cat. No.: B1364947

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Chemical Properties, Synthesis Vectors, and Applications in Pyrethroid Chemistry

## Executive Summary

This technical guide analyzes the physicochemical and reactive properties of **2-(4-Chlorophenyl)-3-methylbutanoyl chloride** (CAS: 51631-50-6), a critical acyl chloride intermediate.<sup>[1][2]</sup> Primarily utilized in the synthesis of type II pyrethroids such as Fenvalerate and Esfenvalerate, this compound represents a nexus of steric bulk and electrophilic reactivity.<sup>[2]</sup>

For drug development and agrochemical professionals, understanding the behavior of this molecule is essential for optimizing stereoselective synthesis.<sup>[1][2]</sup> The presence of the

-isopropyl group introduces significant steric hindrance, influencing the kinetics of nucleophilic acyl substitution, while the

-chlorophenyl moiety provides electronic stabilization.<sup>[1][2]</sup> This guide details its synthesis via

catalytic Vilsmeier-Haack mechanisms, its downstream applications, and handling protocols for high-purity manufacturing.[\[1\]](#)[\[2\]](#)

## Chemical Identity & Physicochemical Profile[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Nomenclature and Identification

Parameter	Detail
IUPAC Name	2-(4-Chlorophenyl)-3-methylbutanoyl chloride
Common Name	2-(p-Chlorophenyl)isovaleryl chloride (CPIA Chloride)
CAS Number (Racemic)	51631-50-6
CAS Number (S-Isomer)	66230-05-5
Molecular Formula	C
	H
	Cl
	O
SMILES	<chem>CC(C)C(C1=CC=C(C=C1)Cl)C(=O)Cl</chem>

### Physical Properties

Data aggregated from industrial specifications and safety data sheets.[\[2\]](#)

Property	Value	Experimental Context
Molecular Weight	231.12 g/mol	-
Physical State	Viscous Liquid	@ 20°C
Color	Clear to Yellow/Brown	Dependent on purity/trace iron
Boiling Point	124–130°C	@ 3 Torr (Vacuum Distillation)
Density	1.195 g/cm <sup>3</sup>	@ 25°C
Refractive Index	1.526	-
Flash Point	117°C	Closed Cup
Vapor Pressure	~0.002 mmHg	@ 25°C

## Synthesis & Production Methodology

The industrial production of **2-(4-Chlorophenyl)-3-methylbutanoyl chloride** is achieved via the chlorination of 2-(4-chlorophenyl)-3-methylbutyric acid.<sup>[1][2]</sup> While standard chlorinating agents (e.g., SOCl

, COCl

) are effective, the reaction kinetics are often sluggish due to the steric bulk of the isopropyl group adjacent to the carbonyl center.<sup>[2]</sup>

### Catalytic Activation (The Vilsmeier-Haack Pathway)

To overcome steric hindrance, N,N-Dimethylformamide (DMF) is employed as a catalyst.<sup>[1][2]</sup>

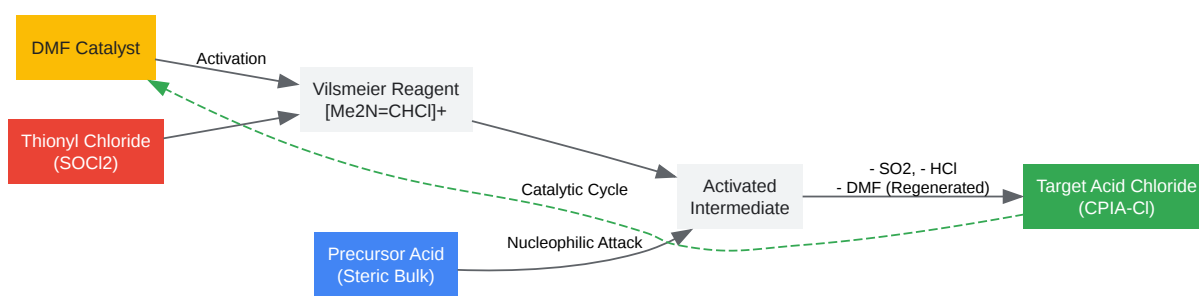
DMF reacts with Thionyl Chloride to form the highly electrophilic Vilsmeier reagent (chloroiminium ion), which activates the carboxylic acid more efficiently than SOCl

alone.<sup>[2]</sup>

#### Protocol: Acid Chloride Formation

- Charge: 1.0 eq 2-(4-chlorophenyl)-3-methylbutyric acid in Toluene.
- Catalyst: Add 0.01–0.05 eq DMF.

- Reagent: Add 1.1–1.2 eq Thionyl Chloride (SOCl<sub>2</sub>) dropwise at 50–60°C.
- Off-gassing: Monitor SO<sub>2</sub> and HCl evolution.
- Workup: Remove excess SOCl<sub>2</sub> and solvent via vacuum distillation.[1][2]



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Figure 1: Catalytic cycle for the chlorination of sterically hindered carboxylic acids using DMF/SOCl<sub>2</sub>. [2]

## Chemical Reactivity & Applications[1][2][6][10]

The reactivity of this acid chloride is defined by the competition between the electrophilicity of the carbonyl carbon and the steric shielding of the

-isopropyl group.[1][2]

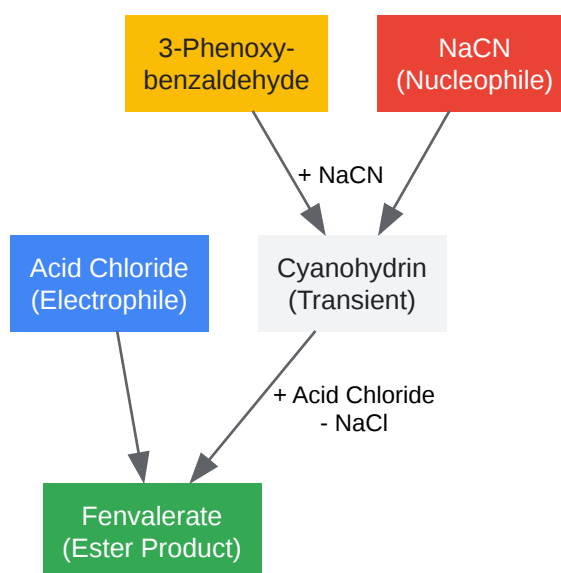
### The "Francis Reaction" (Fenvalerate Synthesis)

The primary application of this molecule is the synthesis of Fenvalerate.[2][3][4] While classical esterification involves reacting the acid chloride with an alcohol, the industrial "Francis reaction" allows for a one-pot synthesis using the aldehyde and sodium cyanide.[1][2] This method

generates the unstable cyanohydrin in situ, which is immediately trapped by the acid chloride.  
[2]

Reaction Components:

- Electrophile: **2-(4-Chlorophenyl)-3-methylbutanoyl chloride**. [1][2][3][5]
- Substrate: 3-Phenoxybenzaldehyde.
- Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). [1][2]
- Solvent: Biphasic system (Water/Toluene) or anhydrous conditions. [1][2]



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Figure 2: The modified Francis reaction pathway for the synthesis of Fenvalerate, bypassing isolation of the unstable cyanohydrin. [1][2]

## Stereochemical Implications (Esfenvalerate)

The molecule possesses a chiral center at the C-2 position. [1][2]

- Racemic (RS): Used for generic Fenvalerate. [1][2]

- S-Enantiomer: The (S)-acid chloride is required to synthesize Esfenvalerate, which exhibits up to 4x higher insecticidal potency than the racemate.[1][2]
- Racemization Risk: Under highly basic conditions or excessive heat, the acidic -proton (adjacent to the carbonyl and phenyl ring) can lead to racemization via an enol intermediate.[2] Process control must maintain pH neutrality or mild acidity during workup to preserve optical purity.[1][2]

## Handling, Safety, and Stability

As an acyl chloride, the compound is corrosive and moisture-sensitive.[1][2] Hydrolysis releases HCl gas and regenerates the parent acid.[1][2]

## Hazard Classification (GHS)[1][2]

- Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][2]
- Acute Tox. 4: Harmful if swallowed or inhaled.[1][2]
- EUH014: Reacts violently with water.[1][2]

## Storage & Handling Protocol

- Atmosphere: Store under dry nitrogen or argon.[1][2]
- Materials: Compatible with Glass, Teflon (PTFE), and Hastelloy.[1][2] Incompatible with Nylon, PVC, and moisture-permeable plastics.[1][2]
- Quenching: Do not add water directly to the bulk chemical.[1][2] Quench spills with a mixture of ice/water and sodium bicarbonate to neutralize the generated HCl.[1][2]

## References

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## Sources

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